molecular formula C17H19F2NO4S B2592304 2,6-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide CAS No. 1798523-96-2

2,6-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide

Cat. No.: B2592304
CAS No.: 1798523-96-2
M. Wt: 371.4
InChI Key: CIMFNPYBHGBPAW-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a sulfonamide group, and a hydroxyethoxy group attached to a p-tolyl ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzene Ring Substituents: The starting material, 2,6-difluorobenzenesulfonyl chloride, is reacted with an appropriate amine to introduce the sulfonamide group.

    Introduction of the Hydroxyethoxy Group: The intermediate product is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethoxy group.

    Attachment of the p-Tolyl Ethyl Chain: The final step involves the reaction of the intermediate with p-tolyl ethyl bromide in the presence of a base to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the use of continuous flow reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2,6-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial properties and as a lead compound for the development of new drugs.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Protein Binding: It can bind to proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzenesulfonamide: Lacks the hydroxyethoxy and p-tolyl ethyl groups.

    N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide: Lacks the fluorine atoms on the benzene ring.

Uniqueness

    2,6-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide: is unique due to the presence of both fluorine atoms and the hydroxyethoxy-p-tolyl ethyl chain, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,6-difluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO4S/c1-12-5-7-13(8-6-12)16(24-10-9-21)11-20-25(22,23)17-14(18)3-2-4-15(17)19/h2-8,16,20-21H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMFNPYBHGBPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC=C2F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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